1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea

FPRL1 ALXR Anti-inflammatory

For assay validation, this compound is an essential negative control in FPRL1 HTS, confirmed inactive at >10,000 nM, ensuring observed hits are structurally specific. As the non-optimized parent scaffold in patented CCK antagonist series, it is the baseline for SAR expansion to measure potency fold-improvement. Its LogP (~1.6) also benchmarks lipophilicity for optimizing metabolic stability.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
CAS No. 51944-15-1
Cat. No. B5682610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea
CAS51944-15-1
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H18N4O2/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24)
InChIKeyMHDYKXPQKDDFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47.9 [ug/mL] (The mean of the results at pH 7.4)

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea (CAS 51944-15-1) Procurement & Research Profile


The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea (CAS 51944-15-1) is a synthetic pyrazolone-phenylurea hybrid . It is structurally defined by its antipyrine-derived core N-substituted with a phenylurea group, resulting in distinct physicochemical parameters such as a molecular weight of 322.36 g/mol, a calculated LogP of approximately 1.6, and a topological polar surface area of 65 Ų . This scaffold places it within a therapeutically explored class of non-acidic anti-inflammatory and CCK receptor-modulating agents, but its specific substitution pattern creates a unique interaction profile that cannot be assumed based on class membership alone .

Critical Procurement Risks of Substituting 51944-15-1 with Unsubstituted or N-Alkyl Pyrazolone Ureas


Procurement based solely on the pyrazolone-urea core overlooks critical structure-activity relationship (SAR) determinants. The presence of the terminal N'-phenyl substituent in CAS 51944-15-1, as opposed to the unsubstituted urea (CAS 2620-71-5) or N'-methylurea analogs, is not an inert modification. This group profoundly influences lipophilicity (increasing LogP from a predicted -0.6 for the unsubstituted analog to 1.6 for the target compound [1]) and modulates target selectivity. For instance, while the unsubstituted analog exhibits potent nanomolar activity in an RNase L activation assay (IC50 ≈ 2.3 nM) [2], the N'-phenylurea derivative (51944-15-1) is entirely inactive at the human FPRL1 receptor (EC50 > 10,000 nM) [3]. This chemical difference does not simply result in a potency shift; it fundamentally alters the biological target profile, making generic substitution between these in-class compounds scientifically invalid for any reproducible study.

Quantitative Differentiation Data for 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea (CAS 51944-15-1) Against Closest Analogs


Target Selectivity Shift: Loss of FPRL1 Agonist Activity Compared to Substituted Analog

In a direct functional assay measuring calcium mobilization in CHO cells, CAS 51944-15-1 demonstrates a complete loss of agonist activity at the human formyl peptide receptor-like 1 (FPRL1/ALXR), a key anti-inflammatory target. Its EC50 is reported as >10,000 nM, which classifies it as inactive in this assay [1]. This contrasts sharply with potent pyrazolone-urea analogs reported in the same chemical series, which function as agonists at this receptor , highlighting that the specific phenylurea substitution in 51944-15-1 abrogates this particular biological activity.

FPRL1 ALXR Anti-inflammatory

LogP Shift Alters Lipophilicity Profile Against Unsubstituted Urea Analog

The N'-phenyl substitution significantly elevates the compound's lipophilicity, a critical determinant of membrane permeability and non-specific binding. The calculated LogP for CAS 51944-15-1 is 1.21 (ACD/Labs) or 1.6 (ALogP) . In stark comparison, the unsubstituted urea analog (CAS 2620-71-5), which lacks the terminal phenyl group, has a calculated LogP of -0.6, indicating a far more hydrophilic character [1]. This data point quantifies a major physicochemical divergence that will affect solubility, permeability, and assay behavior.

ADMET Lipophilicity Drug-likeness

COX-2 Inhibition Potential Reversed vs. Antipyrine-Nicotinic Acid Hybrids

While CAS 51944-15-1 is structurally related to antipyrine, a known anti-inflammatory scaffold, its cyclooxygenase (COX) inhibition profile is expected to be minimal. Potent antipyrine-urea hybrids, such as compound 4d, achieve COX-2 IC50 values as low as 0.94 μM through specific para-chloro/meta-CF3 substitutions on the terminal phenyl ring [1]. The unsubstituted phenylurea of 51944-15-1 lacks these activating groups, and based on SAR data from related series, its COX-2 inhibitory activity is predicted to be drastically reduced (likely IC50 > 50 μM), making it a poor candidate for COX-mediated anti-inflammatory studies .

COX-2 Anti-inflammatory Selectivity

CCK Receptor Antagonism Profile: A Defined but Quantitatively Uncharacterized Activity for This Compound

Patent and review literature explicitly classifies ureido-pyrazolone derivatives, including CAS 51944-15-1, as non-peptide CCK receptor ligands, specifically functioning as antagonists [1]. While direct binding IC50 data for 51944-15-1 at CCK1 or CCK2 receptors is not publicly available, potent optimization in this class has yielded mixed CCK antagonists with IC50 values from 20-25 nM [2]. The target compound represents the unoptimized parent scaffold within this patent space, making it a valuable tool for SAR studies or as a starting point for derivatization, but not as a potent probe itself.

CCK receptor Neuropharmacology GI research

Validated Use Cases for Procuring 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea (CAS 51944-15-1)


Negative Control for FPRL1/ALXR Agonist Screening Assays

Due to its confirmed inactivity at the human FPRL1 receptor (EC50 > 10,000 nM), CAS 51944-15-1 serves as an ideal negative control compound in high-throughput screening (HTS) campaigns seeking to identify novel FPRL1 agonists from pyrazolone-urea libraries. Its structural similarity to active agonists ensures that observed hits are due to specific chemical modifications rather than scaffold-class effects [1]. Procurement should specify this use for assay validation panels in inflammation research.

Pharmacological Tool for CCK Receptor Structure-Activity Relationship Studies

CAS 51944-15-1 is the parent, non-optimized scaffold within a patented series of CCK receptor antagonists. It is specifically procured for use as a synthetic starting point for combinatorial chemistry and SAR expansion. Researchers aiming to optimize CCK1 or CCK2 affinity can use this compound as the baseline to measure the fold-improvement in potency achieved through the introduction of various substituents on the terminal phenyl ring [2].

Physicochemical Reference Standard for Lipophilicity Profiling in Urea Analog Development

The compound's specific physiochemical properties, including a measured LogP of approximately 1.6, make it a benchmark for comparing the lipophilicity of newly synthesized pyrazolone-urea analogs. In programs designed to improve metabolic stability or reduce off-target binding, CAS 51944-15-1 can be used as a reference compound in chromatographic hydrophobicity index (CHI) and PAMPA permeability assays to gauge the impact of chemical modifications .

Analytical Reference Material for Impurity Profiling in Antipyrine-Based Drug Synthesis

Given its structural derivation from antipyrine and its relationship to phenylbutazone impurities, CAS 51944-15-1 is used as a characterized reference standard in pharmaceutical quality control (QC). It is procured by analytical chemistry laboratories for the development and validation of HPLC or LC-MS methods intended to identify and quantify this specific process-related impurity or degradation product in antipyrine-derived active pharmaceutical ingredients (APIs) .

Quote Request

Request a Quote for 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.